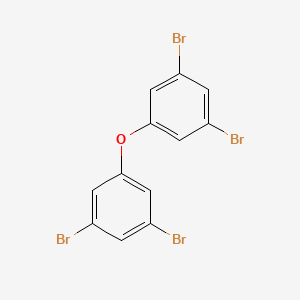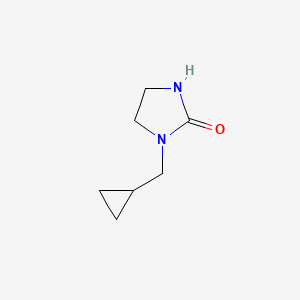
3,6-Dibromoanhídrido ftálico
Descripción general
Descripción
3,6-Dibromophthalic Anhydride is a chemical compound with the molecular formula C8H2Br2O3 . It is also known as 4,7-Dibromoisobenzofuran-1,3-dione . The compound appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of carboxylic anhydrides, including 3,6-Dibromophthalic Anhydride, can be efficiently catalyzed by triphenylphosphine oxide . This method allows for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .Molecular Structure Analysis
The molecular weight of 3,6-Dibromophthalic Anhydride is 305.91 g/mol . The IUPAC name for this compound is 4,7-dibromo-2-benzofuran-1,3-dione . The InChI is 1S/C8H2Br2O3/c9-3-1-2-4 (10)6-5 (3)7 (11)13-8 (6)12/h1-2H .Physical And Chemical Properties Analysis
3,6-Dibromophthalic Anhydride has a molecular weight of 305.91 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has no hydrogen bond donors but has three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
El 3,6-Dibromoanhídrido ftálico es un potente sustrato en la síntesis de una amplia gama de compuestos heterocíclicos. Estos compuestos tienen diversas propiedades y aplicaciones en química, industria y productos farmacéuticos. Los átomos de bromo en el anillo de anhídrido ftálico pueden actuar como sitios reactivos para transformaciones químicas adicionales, lo que lleva a la creación de estructuras moleculares complejas con potencial actividad biológica .
Transformaciones Orgánicas
En química orgánica, el this compound se utiliza en reacciones de dos y múltiples componentes. Estas reacciones son cruciales para la construcción de enlaces carbono-carbono y carbono-heteroátomo, formando la columna vertebral de la síntesis orgánica. El derivado dibromado puede introducir bromo en el producto final, lo que puede ser un grupo funcional valioso en futuras reacciones químicas .
Reacciones de Esterificación
El grupo anhídrido en el this compound es reactivo frente a alcoholes y fenoles, formando ésteres. Esta reacción es significativa en la producción de plastificantes, colorantes y fragancias. Los ésteres bromados derivados de este compuesto también pueden servir como intermediarios en la síntesis de moléculas más complejas .
Síntesis en Múltiples Pasos
En rutas sintéticas de múltiples pasos, el this compound puede ser un intermediario clave. Puede sufrir diversas reacciones como sustitución nucleofílica, adición o reacciones de acoplamiento, que son pasos en la síntesis de productos farmacéuticos y agroquímicos .
Ciencia de Materiales
La incorporación de this compound en polímeros puede mejorar sus propiedades ignífugas debido a la presencia de bromo. Esto lo hace valioso en el desarrollo de materiales más seguros y resistentes al fuego utilizados en la construcción, la electrónica y los textiles .
Investigación Farmacéutica
Los derivados de anhídrido ftálico, incluidos los bromados, se exploran por su potencial farmacológico. Pueden formar parte de la estructura de compuestos con actividades antiinflamatorias, antifúngicas y anticancerígenas. La estructura dibrominada del this compound podría conducir a nuevos agentes terapéuticos después de modificaciones farmacológicas apropiadas .
Safety and Hazards
Users are advised to wear suitable protective equipment and prevent the dispersion of dust when handling 3,6-Dibromophthalic Anhydride . Contact with skin, eyes, and clothing should be avoided .
Relevant Papers One relevant paper discusses the synthesis of new phthalate-based thermocleavable polymers via the Stille polymerization . The paper mentions the synthesis of 3,6-dibromo-bis(2-undecanyl) phthalate starting from commercially available phthalic anhydride .
Mecanismo De Acción
Target of Action
It is often used as an intermediate in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dibromophthalic Anhydride. For instance, it is sensitive to moisture and should be stored under inert gas at room temperature .
It is primarily used as an intermediate in organic synthesis
Propiedades
IUPAC Name |
4,7-dibromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAOHMOFJGFOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25834-16-6 | |
| Record name | 3,6-Dibromophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)


![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)


![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)




